molecular formula C20H15N B12520400 10-(p-Tolyl)benzo[h]quinoline

10-(p-Tolyl)benzo[h]quinoline

Cat. No.: B12520400
M. Wt: 269.3 g/mol
InChI Key: ZRAAWBNMGINWKG-UHFFFAOYSA-N
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Description

10-(p-Tolyl)benzo[h]quinoline is a chemical compound with the molecular formula C20H15N It is a derivative of benzo[h]quinoline, featuring a p-tolyl group attached to the 10th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(p-Tolyl)benzo[h]quinoline typically involves the Friedländer condensation reaction. This reaction is a well-known method for synthesizing quinoline derivatives. The process involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. For this compound, p-tolualdehyde and 2-aminobenzophenone are commonly used as starting materials. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Friedländer condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

10-(p-Tolyl)benzo[h]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

10-(p-Tolyl)benzo[h]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(p-Tolyl)benzo[h]quinoline and its derivatives involves interactions with various molecular targets. These interactions can include binding to DNA, inhibiting enzymes, or interacting with cellular receptors. The specific pathways and targets depend on the derivative and its intended application. For example, some derivatives may act as DNA intercalators, disrupting the replication process in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzo[h]quinoline: The parent compound without the p-tolyl group.

    Acridine: Another nitrogen-containing heterocyclic compound with similar structural features.

    Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.

Uniqueness

10-(p-Tolyl)benzo[h]quinoline is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its parent compound, benzo[h]quinoline .

Biological Activity

10-(p-Tolyl)benzo[h]quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in an organized manner.

PropertyValue
CAS Number 689213-38-5
Molecular Formula C19H17N
Molecular Weight 265.35 g/mol
IUPAC Name This compound
InChI Key XGZJXPHZLZQFCT-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Core :
    • The quinoline structure can be synthesized through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
  • Introduction of the p-Tolyl Group :
    • The p-tolyl group is introduced via electrophilic aromatic substitution, enhancing the compound's lipophilicity and potential biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. For instance:

  • A study reported that benzo[h]quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong antiproliferative effects .
  • Structure-activity relationship (SAR) analyses revealed that modifications to the quinoline structure can enhance anticancer efficacy. Specifically, compounds with electron-donating groups at specific positions on the aromatic rings displayed improved activity .

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • DNA Intercalation : Compounds with a benzoquinoline core can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for many anticancer agents .
  • Enzyme Inhibition : Some studies suggest that benzo[h]quinoline derivatives may act as inhibitors of topoisomerases, enzymes critical for DNA replication and repair .

Case Studies

  • Study on Anticancer Efficacy :
    • In vitro tests indicated that this compound derivatives exhibited selective toxicity towards cancer cells compared to normal cells. The study highlighted a notable decrease in cell viability at concentrations as low as 5 µM after 48 hours of exposure .
  • Mechanistic Insights :
    • Research utilizing molecular docking simulations suggested that these compounds bind effectively to the active sites of topoisomerases, providing insights into their potential as therapeutic agents against cancer .

Properties

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

10-(4-methylphenyl)benzo[h]quinoline

InChI

InChI=1S/C20H15N/c1-14-7-9-15(10-8-14)18-6-2-4-16-11-12-17-5-3-13-21-20(17)19(16)18/h2-13H,1H3

InChI Key

ZRAAWBNMGINWKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC3=C2C4=C(C=CC=N4)C=C3

Origin of Product

United States

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